2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-4-carboxylic acid
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Overview
Description
2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-4-carboxylic acid is a heterocyclic compound containing nitrogen atoms. It is an important intermediate in pharmaceutical chemistry and organic synthesis, with applications in various fields including medicine and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-4-carboxylic acid involves several steps:
Dissolution and Reaction: A compound is dissolved in acetonitrile and reacted with another compound at room temperature in the presence of potassium carbonate to form an intermediate.
Reductive Amination and Ring Closure: The intermediate is then reacted with benzylamine and sodium borohydride in ethanol to undergo reductive amination and ring closure, forming another intermediate.
Hydrogenation: Palladium on carbon is added to the ethanol solution of the intermediate, and hydrogen is introduced to remove the benzyl protecting group.
Reaction with BOC: The resulting compound is reacted with BOC in methanol.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of 2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar heterocyclic structure and exhibit various biological activities, including antimicrobial and anticancer properties.
Indole Derivatives: Indole derivatives are another class of heterocyclic compounds with significant biological activities.
Uniqueness
2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-4-carboxylic acid is unique due to its specific structure and the presence of both pyrrole and diazepine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-8-10(12(17)18)7-15-6-4-5-11(15)9-16/h4-6,10H,7-9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSLWYNQRHKRMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CN2C=CC=C2C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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